molecular formula C6H9N3O2 B13869319 methyl N-(5-methyl-1H-imidazol-4-yl)carbamate

methyl N-(5-methyl-1H-imidazol-4-yl)carbamate

Cat. No.: B13869319
M. Wt: 155.15 g/mol
InChI Key: ZMQBQJSGMZTENC-UHFFFAOYSA-N
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Description

Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carbamate group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-methyl-1H-imidazol-4-yl)carbamate typically involves the reaction of 5-methyl-1H-imidazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(5-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to a variety of biological effects, depending on the enzyme targeted. For example, inhibition of microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring and the presence of the carbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl N-(5-methyl-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C6H9N3O2/c1-4-5(8-3-7-4)9-6(10)11-2/h3H,1-2H3,(H,7,8)(H,9,10)

InChI Key

ZMQBQJSGMZTENC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)NC(=O)OC

Origin of Product

United States

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